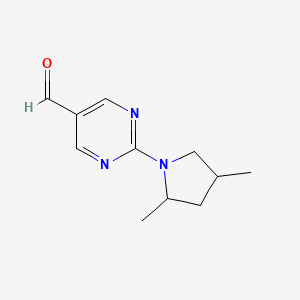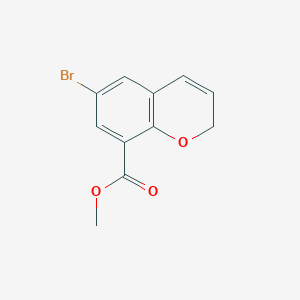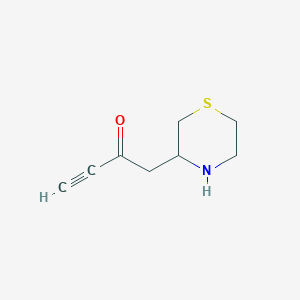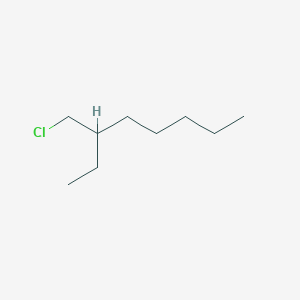
2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine moiety.
Vorbereitungsmethoden
The synthesis of 2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be achieved through various methods. One common approach involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step. The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Analyse Chemischer Reaktionen
2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid and other organometallic catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sesamol in the presence of a twofold excess of trifluoroacetic acid leads to the formation of a pyrimidine derivative containing a pyrimidine moiety .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block for the synthesis of various biologically active compounds, including those with antioxidative and antibacterial properties . Additionally, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These properties make it a valuable compound for research in pharmacology and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions contribute to its pharmacological effects, such as antioxidative and antibacterial activities.
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as 2-(pyrrolidin-1-yl)pyrimidines and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . These compounds share structural similarities but differ in their specific substituents and pharmacological activities. For example, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives are known for their acetylcholinesterase inhibitory activities, making them potential candidates for the treatment of Alzheimer’s disease .
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
2-(2,4-dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-8-3-9(2)14(6-8)11-12-4-10(7-15)5-13-11/h4-5,7-9H,3,6H2,1-2H3 |
InChI-Schlüssel |
SWVOJXKMJXRGFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N(C1)C2=NC=C(C=N2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
amine](/img/structure/B13177887.png)


![4-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13177904.png)






